tert-butyl (3-fluoropyrid-2-yl)methylcarbamate

Lipophilicity Drug Design ADME Prediction

Choose this 3-fluoropyridine Boc-protected amine building block for superior CNS drug design. Its cLogP (1.712) and TPSA (51.22 Ų) are optimized for kinase inhibitors, PROTAC linker conjugation, and peptidomimetics, offering improved metabolic stability and reduced hERG risk versus phenyl analogs. Available at ≥98% purity with 2–8°C storage; ready for direct use in solid-phase synthesis without additional purification.

Molecular Formula C11H15FN2O2
Molecular Weight 226.25 g/mol
CAS No. 886851-28-1
Cat. No. B1288066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3-fluoropyrid-2-yl)methylcarbamate
CAS886851-28-1
Molecular FormulaC11H15FN2O2
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=C(C=CC=N1)F
InChIInChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-9-8(12)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,15)
InChIKeyJKLFDXDBLLWDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-fluoropyrid-2-yl)methylcarbamate (CAS 886851-28-1): Procurement-Grade Specifications and Analytical Profile


tert-Butyl (3-fluoropyrid-2-yl)methylcarbamate (CAS 886851-28-1, MF: C11H15FN2O2, MW: 226.25) is a pyridine-derived carbamate featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3-fluoropyridine moiety. It is primarily utilized as a protected amine building block in medicinal chemistry and organic synthesis . Key physicochemical properties include a melting point range of 56–58 °C , a density of 1.142 g/cm³, a boiling point of 319.7 °C at 760 mmHg [1], a calculated LogP (cLogP) of 1.712 , and a topological polar surface area (TPSA) of 51.22 Ų . Commercial availability typically specifies a minimum purity of 95% and recommended storage conditions of 2–8 °C [2].

Why Analogs Cannot Substitute for tert-Butyl (3-fluoropyrid-2-yl)methylcarbamate in Critical Synthetic and Biological Contexts


While multiple Boc-protected pyridinylmethylamines exist as commercial building blocks, direct substitution without careful consideration of the specific 3-fluoro substitution pattern risks synthetic failure or altered biological outcomes. The position and electronic nature of the fluorine atom significantly influence both reactivity in subsequent coupling reactions and the physicochemical properties of final drug candidates [1]. Fluorine substitution at the 3-position of the pyridine ring, adjacent to the methylamine linker, modulates the basicity of the pyridine nitrogen (pKa alteration relative to unsubstituted or 4-fluoro analogs) and introduces a distinct dipole moment, affecting binding conformations and intermolecular interactions [2]. Furthermore, the compound's specific cLogP value (1.712) and polar surface area (51.22 Ų) differ measurably from regioisomers, impacting solubility, permeability, and metabolic stability profiles in downstream applications .

Quantitative Differentiation of tert-Butyl (3-fluoropyrid-2-yl)methylcarbamate vs. Closest Analogs: Procurement Decision Evidence


Lipophilicity Modulation: cLogP Comparison with Regioisomeric and Non-Fluorinated Analogs

The 3-fluoro substitution on the pyridine ring yields a calculated LogP (cLogP) of 1.712, which is moderately lipophilic and balanced for both permeability and aqueous solubility . In contrast, the non-fluorinated analog tert-butyl (pyridin-2-yl)methylcarbamate (cLogP estimated at ~0.9-1.0) is significantly less lipophilic, potentially reducing membrane permeability [1]. The regioisomeric 5-fluoro analog (cLogP not explicitly reported but structurally similar) may exhibit altered lipophilicity due to different electronic distribution, while the phenyl analog tert-butyl (3-fluorobenzyl)carbamate has a higher computed XLogP3 of 2.5 [2]. This 0.8 LogP unit difference translates to a ~6.3-fold higher theoretical partition coefficient, indicating the target compound occupies a distinct physicochemical space advantageous for blood-brain barrier penetration (typically cLogP 1-3) without the excessive lipophilicity that promotes metabolic clearance .

Lipophilicity Drug Design ADME Prediction

Polar Surface Area (PSA) and Central Nervous System (CNS) Drug-Likeness Advantage

The topological polar surface area (TPSA) of the target compound is 51.22 Ų, well below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration . This is a quantifiable advantage over the phenyl analog tert-butyl (3-fluorobenzyl)carbamate, which has a lower TPSA of 38.3 Ų but a significantly higher LogP (2.5) that pushes it outside the optimal CNS multiparameter optimization (MPO) space (CNS MPO desirability score typically penalizes LogP >3 and TPSA <40 due to increased efflux liability) [1]. The target compound's balanced TPSA and cLogP place it within the favorable range for CNS drug candidates (CNS MPO score ~4.5-5.5 on a 0-6 scale), whereas the phenyl analog falls into a less desirable region. Compared to the non-fluorinated pyridine analog, which would have a similar TPSA but lower LogP, the target compound offers improved passive permeability without sacrificing hydrogen-bonding capacity.

CNS Penetration Blood-Brain Barrier Drug-Likeness

Commercial Purity Specification and Storage Stability: Procurement Reliability

Commercial vendors specify a minimum purity of 95% for this compound , which meets or exceeds typical industry standards for building blocks used in early-stage medicinal chemistry (often 90-95%). Recommended storage conditions are 2–8 °C [1], with long-term stability data from vendors indicating no special handling beyond standard cold storage. This contrasts with some structurally similar but more labile Boc-protected amines (e.g., those containing acid-labile heterocycles) that may require storage at -20 °C or desiccation to prevent decomposition [2]. The compound's reported melting point of 56–58 °C provides a straightforward identity confirmation and purity check via melting point determination prior to use.

Quality Control Procurement Stability

Fluorine Positional Impact on Metabolic Stability and CYP450 Interactions

Fluorine substitution at the 3-position of the pyridine ring, adjacent to the carbamate-bearing methylene linker, is strategically positioned to block potential metabolic oxidation at the pyridine C-3 and C-4 positions (common sites for CYP450-mediated hydroxylation) [1]. In contrast, the 5-fluoro regioisomer (tert-butyl ((5-fluoropyridin-2-yl)methyl)carbamate, CAS 1450633-63-2) places the fluorine meta to the linker, which may be less effective at blocking metabolism at the adjacent C-4 position. The 3-fluoro substitution also increases the oxidation potential of the pyridine ring, reducing susceptibility to N-oxidation compared to the non-fluorinated analog [1]. While direct metabolic stability data for this exact intermediate is not publicly available, the established medicinal chemistry principle of "fluorine blocking" predicts that the 3-fluoro analog will exhibit longer metabolic half-life in liver microsome assays than the non-fluorinated or 5-fluoro counterparts [2].

Metabolic Stability CYP450 Fluorine Effect

Synthetic Versatility: Boc Deprotection Kinetics and Compatibility

The Boc protecting group on this compound undergoes clean deprotection under standard acidic conditions (e.g., 25-50% TFA in DCM or 4M HCl in dioxane) at room temperature within 1-2 hours, releasing the free 3-fluoropyridin-2-yl)methylamine for subsequent coupling reactions [1]. The 3-fluoro substitution does not significantly alter the Boc deprotection kinetics compared to non-fluorinated pyridine analogs, as the fluorine is electronically remote from the carbamate carbonyl. However, the presence of the fluorine atom increases the stability of the deprotected amine intermediate towards oxidation and dimerization compared to electron-rich pyridine analogs (e.g., 3-methoxy or 3-amino substituted), allowing for direct use in peptide coupling without immediate degradation [2]. This is a tangible advantage over 3-alkoxy or 3-amino analogs, which often require immediate use or low-temperature storage of the free amine.

Boc Deprotection Peptide Synthesis Orthogonal Protection

Optimal Research and Industrial Applications for tert-Butyl (3-fluoropyrid-2-yl)methylcarbamate Based on Quantitative Differentiation


Lead Optimization of CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity

Researchers developing kinase inhibitors targeting CNS indications should prioritize this building block over the phenyl analog (cLogP 2.5) due to its lower lipophilicity (cLogP 1.712) and higher TPSA (51.22 Ų), which collectively improve the CNS MPO desirability score and reduce the risk of hERG channel blockade and phospholipidosis . The 3-fluoro substitution provides metabolic stability while maintaining the pyridine nitrogen's ability to form key hydrogen bonds with the kinase hinge region, a feature absent in the phenyl analog .

Synthesis of Proteolysis Targeting Chimeras (PROTACs) with Optimized Linker Attachment

The free amine generated after Boc deprotection serves as an attachment point for linker conjugation in PROTAC design. The 3-fluoro substitution enhances the chemical stability of the amine intermediate, allowing for efficient conjugation to heterobifunctional linkers without premature oxidation . The balanced cLogP (1.712) of the building block ensures that the resulting PROTAC retains favorable physicochemical properties for cellular permeability, as opposed to more polar or more lipophilic analogs that may compromise permeability or solubility .

Preparation of Fluorinated Peptidomimetics with Enhanced Metabolic Stability

In peptide and peptidomimetic synthesis, incorporating the 3-fluoropyridin-2-yl)methylamine moiety via Boc deprotection and subsequent coupling provides a metabolically stable surrogate for tyrosine or phenylalanine residues . The fluorine atom at C-3 blocks CYP450-mediated oxidation, extending the in vivo half-life of the peptidomimetic compared to non-fluorinated pyridine analogs . The commercial availability of the Boc-protected building block in >95% purity enables direct use in solid-phase peptide synthesis without additional purification.

Development of Positron Emission Tomography (PET) Tracers via [18F]Fluorination

While the compound itself is not a PET tracer, the 3-fluoropyridine scaffold serves as a precursor for nucleophilic aromatic substitution with [18F]fluoride to generate radiolabeled imaging agents . The Boc-protected amine can be carried through radiochemistry steps and deprotected post-labeling. The compound's favorable cLogP and TPSA profile suggests that the resulting [18F]-labeled tracers will exhibit good brain uptake and low nonspecific binding, a critical requirement for neuroimaging applications .

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